1-アリル-4-ニトロ-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of an allyl group and a nitro group on the pyrazole ring enhances its reactivity and potential for various chemical transformations.

科学的研究の応用

1-Allyl-4-nitro-1H-pyrazole has found applications in several scientific fields:

作用機序

Target of Action

Pyrazole, a core structure in 1-allyl-4-nitro-1h-pyrazole, has been found to interact with several targets such as estrogen receptor alpha, estrogen receptor beta, and alcohol dehydrogenase 1c .

Mode of Action

Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a way that modulates cellular functions .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been implicated in various biological activities, suggesting that they may influence a range of biochemical pathways .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

準備方法

Synthetic Routes and Reaction Conditions: 1-Allyl-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with β-diketones, leading to the formation of pyrazole derivatives . Another method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles .

Industrial Production Methods: Industrial production of 1-Allyl-4-nitro-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simple reaction workup .

化学反応の分析

Types of Reactions: 1-Allyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different pyrazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The allyl and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Bromine or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Various nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, amino-pyrazoles, and other functionalized derivatives .

類似化合物との比較

- 1-Allyl-3-nitro-1H-pyrazole

- 1-Allyl-5-nitro-1H-pyrazole

- 1-Allyl-4-amino-1H-pyrazole

Uniqueness: 1-Allyl-4-nitro-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

生物活性

1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique positioning of the nitro group enhances its reactivity and biological profile, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

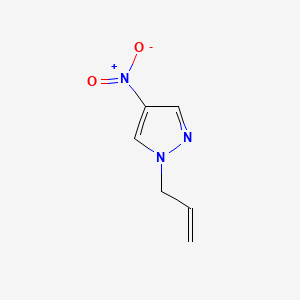

1-Allyl-4-nitro-1H-pyrazole (CAS Number: 1240577-26-7) has the following structural formula:

Physical Properties:

- Molecular Weight: 142.12 g/mol

- Melting Point: 160-164°C

- Boiling Point: 334.0±15.0 °C at 760 mmHg

- Density: 1.6±0.1 g/cm³

The biological activity of 1-Allyl-4-nitro-1H-pyrazole is primarily attributed to its interaction with various biological targets. It has been shown to interact with:

- Estrogen Receptors (ERα and ERβ): This interaction suggests potential applications in hormone-related therapies.

- Alcohol Dehydrogenase 1C: Implicating a role in metabolic processes.

Biochemical Pathways

Pyrazole derivatives, including 1-Allyl-4-nitro-1H-pyrazole, have been reported to influence several biochemical pathways, potentially modulating cellular functions related to inflammation, cancer, and microbial resistance.

Biological Activities

Research has demonstrated that 1-Allyl-4-nitro-1H-pyrazole exhibits a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown promising antimicrobial effects against various pathogens:

- Bacterial Strains: Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungal Strains: Exhibited activity against Aspergillus niger.

2. Anti-inflammatory Properties

Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies have indicated that derivatives of pyrazole can inhibit cancer cell proliferation, particularly in breast cancer models.

Comparative Analysis with Related Compounds

A comparison of 1-Allyl-4-nitro-1H-pyrazole with other pyrazole derivatives highlights its unique properties:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-Allyl-3-nitro-1H-pyrazole | Antimicrobial, anti-inflammatory | Different nitro group positioning |

| 1-Allyl-5-nitro-1H-pyrazole | Limited studies on biological activity | Varies in pharmacological properties |

| 1-Allyl-4-amino-1H-pyrazole | Enhanced anti-inflammatory effects | Amino group substitution |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 1-Allyl-4-nitro-1H-pyrazole:

Study on Antimicrobial Activity

A study by Selvam et al. synthesized novel pyrazole derivatives, including 1-Allyl-4-nitro-1H-pyrazole, which showed significant antibacterial activity against E. coli and S. aureus. The structure–activity relationship (SAR) indicated that the presence of specific functional groups enhanced antimicrobial efficacy .

Anti-inflammatory Activity Assessment

In another investigation, compounds derived from 1-Allyl-4-nitro-1H-pyrazole were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results showed up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .

特性

IUPAC Name |

4-nitro-1-prop-2-enylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVVOPIFBJNGTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。